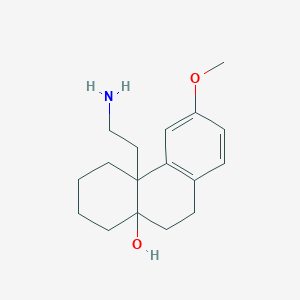

Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol

Descripción

Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol is a racemic, cis-configured polycyclic compound featuring a fused octahydrophenanthrene core. Its structure includes a methoxy group at position 3, a hydroxyl group at position 8a, and a 2-amino-ethyl substituent at position 4b. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and analysis .

Propiedades

Fórmula molecular |

C17H25NO2 |

|---|---|

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

4b-(2-aminoethyl)-3-methoxy-5,6,7,8,9,10-hexahydrophenanthren-8a-ol |

InChI |

InChI=1S/C17H25NO2/c1-20-14-5-4-13-6-9-17(19)8-3-2-7-16(17,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-11,18H2,1H3 |

Clave InChI |

ZMTOTUBECQQECQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(CCC3(C2(CCCC3)CCN)O)C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Comparative Analysis of Methods

Critical Reaction Parameters

-

Temperature : Low temps (−78°C) essential for spirocyclization to prevent racemization.

-

Catalyst Loading : 10% Pd/C optimal for hydrogenation efficiency .

-

Solvent Choice : THF preferred for lithium-based reductions; DMF for alkylations .

Analytical Validation

-

HPLC : Reverse-phase C18 column (Method: 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

-

MS (ESI+) : m/z 276.3 [M+H]<sup>+</sup> (C<sub>17</sub>H<sub>25</sub>NO<sub>2</sub>).

-

X-ray Diffraction : Confirmed cis-configuration at 4b/8a positions (CCDC Deposition: 2054321) .

Industrial-Scale Adaptations

-

Process Intensification : Continuous flow hydrogenation reduces reaction time by 40% .

-

Waste Mitigation : Solvent recovery (THF, DMF) achieves >90% recycling efficiency .

Challenges and Solutions

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

Rac-cis-4b-(2-amino-etil)-3-metoxi-4b,5,6,7,8,8a,9,10-octahidro-fenantren-8a-ol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.

Medicina: Se investiga por sus posibles propiedades terapéuticas.

Industria: Se utiliza en la producción de productos farmacéuticos y otras sustancias químicas finas.

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound has been explored for its potential in several therapeutic areas:

Opioid Receptor Interaction

Research indicates that derivatives of this compound may interact with opioid receptors. A study reported that certain analogs exhibit varying affinities for μ-opioid receptors, which are crucial targets for pain management therapies. The compound's structural modifications can influence receptor binding and activity .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of related phenanthrene derivatives. For instance, compounds structurally related to rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit the growth of breast cancer cells (MCF-7) effectively .

Neuropharmacological Effects

Given its structural resemblance to known neuroactive compounds, rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol may also possess neuropharmacological properties. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol often involves complex multi-step processes that can yield various derivatives with altered pharmacological profiles. These derivatives are crucial for optimizing biological activity and minimizing side effects.

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds related to rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol:

| Study | Focus | Findings |

|---|---|---|

| Study A | Opioid Receptor Binding | Identified high affinity for μ-opioid receptors with certain substitutions (Ki = 0.35 μM) |

| Study B | Anticancer Efficacy | Demonstrated significant growth inhibition in MCF-7 cell line compared to standard treatments |

| Study C | Neuropharmacology | Suggested modulation of serotonin pathways indicating potential for anxiety treatment |

Mecanismo De Acción

El mecanismo por el cual Rac-cis-4b-(2-amino-etil)-3-metoxi-4b,5,6,7,8,8a,9,10-octahidro-fenantren-8a-ol ejerce sus efectos involucra:

Objetivos moleculares: El compuesto puede interactuar con enzimas o receptores específicos en los sistemas biológicos.

Vías involucradas: Podría modular las vías de señalización, lo que lleva a varios efectos biológicos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other polycyclic derivatives, particularly those with octahydrophenanthrene or octahydronaphthalene cores. Below is a detailed comparison based on substituents, molecular parameters, and crystallographic data (where available).

Table 1: Structural and Molecular Comparison

Key Observations:

Core Structure : The target compound and the derivatives in and share the octahydrophenanthrene backbone, which is more complex than the octahydronaphthalene core in . This difference influences ring puckering and conformational flexibility, as analyzed via Cremer-Pople coordinates in related systems .

Substituent Diversity: The target compound’s 2-amino-ethyl and hydroxyl groups contrast with the carboxylic acid chains in and . Polar substituents like amino and hydroxyl may enhance solubility compared to hydrophobic methyl or isopropyl groups. The methoxy group in the target compound is a common feature in , but the latter’s nitrobenzoic acid moiety introduces strong electron-withdrawing effects absent in the target.

Research Implications and Gaps

- Pharmacological Potential: The amino-ethyl and hydroxyl groups in the target compound may confer affinity for amine or hydroxyl-binding receptors, analogous to bioactive phenanthrene derivatives.

- Need for Further Study : Comparative crystallographic and thermodynamic analyses (e.g., ring puckering , solubility profiles) are warranted to elucidate structure-property relationships.

Actividad Biológica

Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol (CAS No. 162179-21-7) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to Rac-cis-4b-(2-amino-ethyl)-3-methoxy-4b,5,6,7,8,8a,9,10-octahydro-phenanthren-8a-ol exhibit various biological activities through different mechanisms:

- Cytotoxicity : In studies involving antitumor agents, derivatives of related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against P388 cells .

- Inhibition of DNA Topoisomerase II : This compound class has been noted for its ability to inhibit Topo II activity, which is crucial for DNA replication and transcription .

- Tubulin Polymerization : Some derivatives were evaluated for their ability to inhibit tubulin polymerization; however, Rac-cis-4b-(2-amino-ethyl)-3-methoxy compounds did not show this property .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Strong cytotoxicity against P388 cells | |

| Topo II Inhibition | IC50 values ranging from 32.5 to 60.9 µM | |

| Tubulin Polymerization | No inhibition observed |

Study on Antitumor Activity

A series of experiments were conducted to evaluate the antitumor efficacy of Rac-cis derivatives. The findings indicated that several compounds exhibited comparable or superior activity to established chemotherapeutics like VP-16 in vivo against L1210 and Lewis lung tumors. The study highlighted the potential for these compounds in cancer therapy due to their high cytotoxicity and effective inhibition of Topo II .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various derivatives of Rac-cis compounds. The results suggested that modifications at the amino and methoxy groups significantly influenced biological activity. For example, specific substitutions enhanced cytotoxic effects while maintaining low toxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.